molecular formula C8H9F3N2O2S B8387112 3-amino-N-(2,2,2-trifluoroethyl)-benzenesulfonamide

3-amino-N-(2,2,2-trifluoroethyl)-benzenesulfonamide

Cat. No. B8387112
M. Wt: 254.23 g/mol
InChI Key: QCVCUVRGFQTVOC-UHFFFAOYSA-N
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Patent
US07378417B2

Procedure details

A mixture of 3-nitro-N-(2,2,2-trifluoro-ethyl)-benzenesulfonamide (3.12 g, 11 mmol), sodium dithionite (8.09 g, 40 mmol), water (21.5 ml) and 2 methoxyethanol (21.5 ml) was stirred at 100° C. for 2 h, additional water (18.5 ml) was added at 70° C. and subsequently HCl (37%, 18.5 ml) was added over a period of 10 min (SO2 evolution). The reaction mixture was stirred at 70° C. for 20 min, poured into ice/water (50 ml) and sodium carbonate was added until the solution proofed to be basic. The solution was extracted with ethyl acetate (3×75 ml), the combined organic layers washed with brine (80 ml), dried (MgSO4) and evaporated. The crude product was further purified by column chromatography on silica gel (heptane/ethyl acetate 1:1) to yield the title compound (2.05 g, 73%) as a white solid. MS (ISP) 252.9 [(M−H)−]; m.p. 131° C.
Name
3-nitro-N-(2,2,2-trifluoro-ethyl)-benzenesulfonamide
Quantity
3.12 g
Type
reactant
Reaction Step One
Quantity
8.09 g
Type
reactant
Reaction Step One
Quantity
21.5 mL
Type
reactant
Reaction Step One
Name
Quantity
21.5 mL
Type
solvent
Reaction Step One
Name
Quantity
18.5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
18.5 mL
Type
solvent
Reaction Step Four
Yield
73%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([S:10]([NH:13][CH2:14][C:15]([F:18])([F:17])[F:16])(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1)([O-])=O.S(S([O-])=O)([O-])=O.[Na+].[Na+].COC(O)C.Cl.C(=O)([O-])[O-].[Na+].[Na+]>O>[NH2:1][C:4]1[CH:5]=[C:6]([S:10]([NH:13][CH2:14][C:15]([F:18])([F:16])[F:17])(=[O:12])=[O:11])[CH:7]=[CH:8][CH:9]=1 |f:1.2.3,6.7.8|

Inputs

Step One
Name
3-nitro-N-(2,2,2-trifluoro-ethyl)-benzenesulfonamide
Quantity
3.12 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1)S(=O)(=O)NCC(F)(F)F
Name
Quantity
8.09 g
Type
reactant
Smiles
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
Name
Quantity
21.5 mL
Type
reactant
Smiles
COC(C)O
Name
Quantity
21.5 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
18.5 mL
Type
reactant
Smiles
Cl
Step Three
Name
ice water
Quantity
50 mL
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]
Step Four
Name
Quantity
18.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred at 100° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at 70° C. for 20 min
Duration
20 min
ADDITION
Type
ADDITION
Details
was added until the solution
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (3×75 ml)
WASH
Type
WASH
Details
the combined organic layers washed with brine (80 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was further purified by column chromatography on silica gel (heptane/ethyl acetate 1:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC=1C=C(C=CC1)S(=O)(=O)NCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.05 g
YIELD: PERCENTYIELD 73%
YIELD: CALCULATEDPERCENTYIELD 73.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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